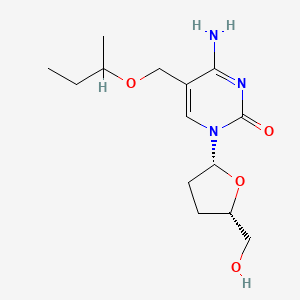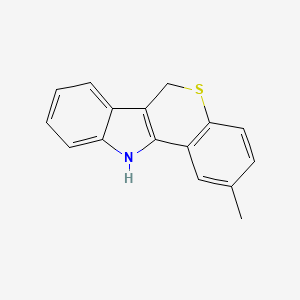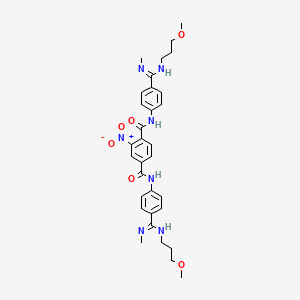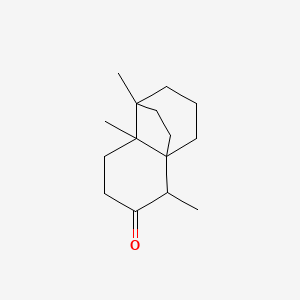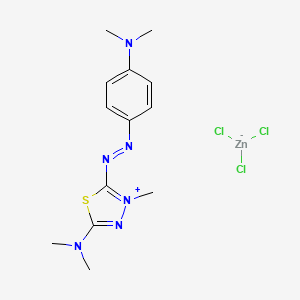
5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis (2-hydroxyethyl)oleamide, also known as N,N-bis (2-hydroxyethyl)-9-octadecenamide, is a fatty acid amide derived from oleic acid and diethanolamine. This compound is known for its surfactant properties and is widely used in various industrial applications, including as a lubricant, emulsifier, and anti-static agent.
准备方法
Synthetic Routes and Reaction Conditions: N,N-bis (2-hydroxyethyl)oleamide is synthesized through the reaction of oleic acid with diethanolamine in a 1:1 molar ratio. The reaction is typically catalyzed by orthophosphoric acid and carried out at a temperature of 140°C. The reaction follows a first-order kinetic model, and the yield can be optimized using a Taguchi orthogonal array method .
Industrial Production Methods: In industrial settings, the synthesis of N,N-bis (2-hydroxyethyl)oleamide involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions: N,N-bis (2-hydroxyethyl)oleamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of esters and ethers.
科学研究应用
N,N-bis (2-hydroxyethyl)oleamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the stabilization of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory properties.
作用机制
The mechanism of action of N,N-bis (2-hydroxyethyl)oleamide involves its interaction with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and stabilizing emulsions. The compound also interacts with peroxisome proliferator-activated receptor alpha (PPAR-α), influencing lipid metabolism and exhibiting anti-inflammatory effects .
相似化合物的比较
N,N-bis (2-hydroxyethyl)stearamide: Similar structure but derived from stearic acid.
N,N-bis (2-hydroxyethyl)palmitamide: Derived from palmitic acid.
N,N-bis (2-hydroxyethyl)linoleamide: Derived from linoleic acid.
Uniqueness: N,N-bis (2-hydroxyethyl)oleamide is unique due to its unsaturated oleic acid backbone, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation allows for greater flexibility and reactivity in various applications, making it a versatile compound in both industrial and research settings .
属性
CAS 编号 |
84989-56-0 |
|---|---|
分子式 |
C13H19Cl3N6SZn |
分子量 |
463.1 g/mol |
IUPAC 名称 |
5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;trichlorozinc(1-) |
InChI |
InChI=1S/C13H19N6S.3ClH.Zn/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;;;;/h6-9H,1-5H3;3*1H;/q+1;;;;+2/p-3 |
InChI 键 |
BXTWGAGYWLZORL-UHFFFAOYSA-K |
规范 SMILES |
C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.Cl[Zn-](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

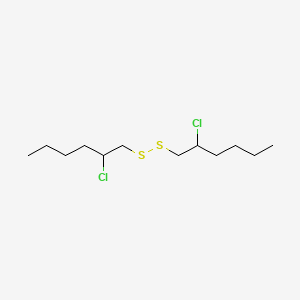

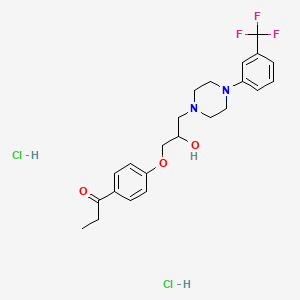
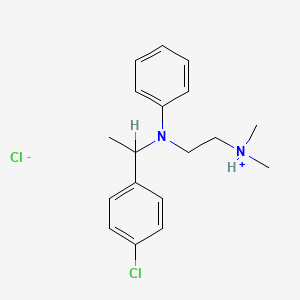
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
